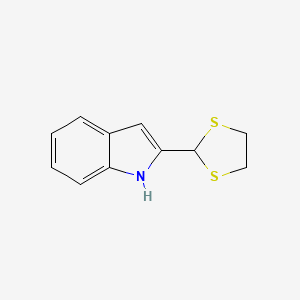

Indole, 2-(1,3-dithiolan-2-YL)-

Description

Significance of Indole (B1671886) Scaffold in Modern Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. wisdomlib.orgnih.gov Its prevalence in a vast array of natural products, including alkaloids, amino acids like tryptophan, and neurotransmitters such as serotonin (B10506) and melatonin, underscores its fundamental biological importance. pcbiochemres.comijpsr.com This natural abundance has inspired chemists to explore indole derivatives for a wide range of pharmacological applications. chula.ac.thresearchgate.net

Indole and its derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they can bind to multiple receptors with high affinity, making them versatile starting points for the development of new therapeutic agents. nih.govnih.gov The chemical reactivity of the indole ring allows for extensive modification, enabling the synthesis of a diverse library of compounds with varied biological activities. nih.govbenthamscience.com Consequently, indole derivatives have been successfully developed into drugs for treating a multitude of diseases, including cancer, microbial infections, inflammation, and neurological disorders. nih.govresearchgate.netbiosynth.com Numerous indole-based compounds are currently in clinical use or under investigation for conditions such as hypertension, diabetes, and even viral infections like HIV. pcbiochemres.comnih.govnih.gov The ongoing exploration of the indole nucleus continues to yield novel drug candidates with improved efficacy and reduced side effects, solidifying its status as a critical component in the future of medicine. chula.ac.thnih.gov

Overview of 1,3-Dithiolane (B1216140) Chemistry and Its Synthetic Utilities as Protecting Groups and Synthons

The 1,3-dithiolane is a five-membered heterocyclic compound containing two sulfur atoms at the 1 and 3 positions. wikipedia.orgnih.gov Its chemistry is rich and versatile, with two primary applications in organic synthesis: as a protecting group for carbonyl compounds and as a source of "umpolung" reactivity, functioning as a masked acyl anion synthon. organic-chemistry.orgchemeurope.comwikipedia.org

As Protecting Groups:

1,3-dithiolanes are widely used to protect aldehydes and ketones from a variety of reaction conditions. organic-chemistry.orgsynarchive.com The formation of a dithiolane from a carbonyl compound and 1,2-ethanedithiol (B43112) is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org This protection is robust, with the dithiolane ring being stable to a wide range of nucleophilic and basic reagents. uchicago.edu The removal of the dithiolane group, or deprotection, can be achieved under specific conditions, often involving reagents like mercuric salts or oxidative methods, to regenerate the original carbonyl compound. synarchive.com The ability to selectively protect and deprotect carbonyl groups is a crucial strategy in multi-step organic synthesis. utsouthwestern.edu

| Reagent for Protection | Solvent | Temperature | Time | Yield |

| BF₃·OEt₂, (CH₂SH)₂ | Acetic Acid | - | 16h - 24h | 80% - 100% |

| BF₃·OEt₂, (CH₂SH)₂ | - | Room Temp | 90 min | 72% |

| BF₃·OEt₂, (CH₂SH)₂ | CH₂Cl₂ | - | 20 min - 2h | 93% - 100% |

As Synthons (Umpolung Reactivity):

Perhaps the most powerful application of 1,3-dithiolane chemistry lies in the concept of "umpolung," a term that describes the reversal of the normal polarity of a functional group. chemeurope.comwikipedia.org In a typical carbonyl group, the carbon atom is electrophilic. However, when converted to a 1,3-dithiolane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.com This 2-lithio-1,3-dithiolane serves as a masked acyl anion, a synthon that allows for the formation of carbon-carbon bonds that would be impossible with the parent carbonyl compound. youtube.comorganic-chemistry.org This strategy has been instrumental in the synthesis of complex molecules, including α-hydroxy ketones and 1,2-diketones. chemeurope.com However, it is important to note that metallated 1,3-dithiolanes can be prone to fragmentation, a factor that chemists must consider during synthetic planning. organic-chemistry.org

Rationale for Investigating the 2-(1,3-Dithiolan-2-yl)-Indole Architecture

The rationale for investigating the 2-(1,3-dithiolan-2-yl)-indole architecture stems from the synergistic potential of combining the well-established biological significance of the indole scaffold with the unique synthetic utility of the 1,3-dithiolane ring. This hybrid structure offers a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science.

The indole nucleus at the core of the molecule is a proven pharmacophore, present in numerous approved drugs and biologically active natural products. ijpsr.commdpi.com By introducing a 1,3-dithiolane group at the 2-position of the indole ring, chemists can access a range of synthetic transformations that are not readily achievable with a simple indole. The dithiolane moiety can serve multiple purposes:

A Latent Aldehyde: The 2-(1,3-dithiolan-2-yl) group is essentially a protected form of an indole-2-carboxaldehyde. This allows for the introduction of an aldehyde functionality at a late stage in a synthesis, which can then be used for further elaboration, such as reductive amination to form tryptamine (B22526) analogs or oxidation to a carboxylic acid.

A Nucleophilic Handle: As discussed in the previous section, the C2 proton of the dithiolane ring can be deprotonated to form a nucleophilic carbanion. This provides a powerful tool for introducing a wide variety of electrophiles at the 2-position of the indole, leading to the synthesis of novel 2-substituted indole derivatives.

Modulation of Electronic Properties: The presence of the sulfur-containing dithiolane ring can influence the electronic properties of the indole nucleus, potentially altering its reactivity and biological activity in interesting ways.

The investigation of this specific architecture allows for the exploration of new chemical space and the generation of diverse molecular libraries for biological screening. The modular nature of its synthesis, often involving the reaction of an indole derivative with a suitable dithiolane precursor, lends itself to combinatorial chemistry approaches, further enhancing its appeal in drug discovery programs. nih.gov

Historical Context and Evolution of Research on Indole-Dithiolane Derivatives

The historical development of research on indole-dithiolane derivatives is intrinsically linked to the broader advancements in indole synthesis and the chemistry of sulfur-containing heterocycles. The foundational methods for constructing the indole ring, such as the Fischer, Bischler, and Nenitzescu syntheses, have been known for over a century and have undergone numerous refinements. nih.govyoutube.comyoutube.com Similarly, the use of dithioacetals as protecting groups and for umpolung reactivity became a staple of organic synthesis in the mid-20th century.

Early research involving the combination of these two chemical entities likely emerged from the need to perform specific chemical transformations on the indole scaffold. For instance, the protection of an indole-2-carboxaldehyde as its dithiolane derivative would have been a logical step to carry out reactions on other parts of the molecule without affecting the aldehyde group.

The evolution of this research has been driven by the increasing sophistication of synthetic methodologies. The development of more efficient and milder methods for both the formation and deprotection of dithiolanes has made the synthesis of indole-dithiolane derivatives more accessible. organic-chemistry.orgrsc.org Furthermore, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized indole chemistry, providing new avenues for the synthesis of complex indole derivatives, which could then be further modified using dithiolane chemistry. organic-chemistry.org

More recently, the focus has shifted towards the direct application of indole-dithiolane compounds in areas such as medicinal chemistry and materials science. The recognition of the dithiolane moiety itself as a potentially bioactive component, particularly in the context of 1,2-dithiolanes and their role in redox biology, has added another layer of interest to these hybrid molecules. nih.govresearchgate.net The synthesis of peptides and other biomolecules modified with dithiolane groups highlights the growing interest in the biological applications of these sulfur-containing rings. nih.gov

Current Research Landscape and Emerging Trends in Related Heterocyclic Compounds

The current research landscape for heterocyclic compounds, including indole and dithiolane derivatives, is vibrant and highly interdisciplinary. There is a continuous drive to develop novel, efficient, and sustainable synthetic methods for the preparation of these important molecules. eurekalert.orgfrontiersin.org This includes the use of catalysis, such as transition-metal catalysis and organocatalysis, as well as innovative approaches like microwave-assisted synthesis and flow chemistry. rsc.orgfrontiersin.org

A significant trend is the focus on creating molecular diversity for drug discovery and other applications. researchgate.net The synthesis of libraries of related heterocyclic compounds allows for high-throughput screening to identify new leads with desired biological activities. This is particularly relevant for indole derivatives, given their proven track record as pharmacophores. nih.govdntb.gov.ua

In the realm of dithiolane chemistry, there is growing interest in exploring the properties and applications of different types of dithiolanes, such as 1,2-dithiolanes, and their potential roles in redox-sensitive systems. nih.govresearchgate.net The development of new reagents and methods for the synthesis of functionalized dithiolanes is an active area of research. researchgate.net

Furthermore, the concept of "anion relay chemistry," which builds upon the umpolung strategy, is enabling the synthesis of increasingly complex molecules by strategically transferring an anionic charge within a molecule to facilitate multiple bond-forming events. chemeurope.com

Looking ahead, the convergence of these research trends suggests a future where the synthesis of complex heterocyclic architectures like 2-(1,3-dithiolan-2-yl)-indole will become even more sophisticated and efficient. The exploration of the biological activities and material properties of these novel compounds holds significant promise for advancements in medicine, agriculture, and materials science. researchtrends.net

Structure

2D Structure

Properties

CAS No. |

101831-92-9 |

|---|---|

Molecular Formula |

C11H11NS2 |

Molecular Weight |

221.3 g/mol |

IUPAC Name |

2-(1,3-dithiolan-2-yl)-1H-indole |

InChI |

InChI=1S/C11H11NS2/c1-2-4-9-8(3-1)7-10(12-9)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2 |

InChI Key |

FTENJHHISPVLSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,3 Dithiolan 2 Yl Indole and Its Analogues

Direct Functionalization Approaches at Indole (B1671886) C2 Position

Directly introducing substituents at the C2 position of the indole ring presents a significant challenge due to the inherent reactivity of the C3 position. kcl.ac.uknih.gov However, several strategies have been developed to achieve selective C2-functionalization.

Electrophilic Dithiolanylation Strategies

While direct electrophilic substitution on the indole nucleus typically favors the C3 position, strategies involving the generation of a C2-metalated indole species followed by quenching with an electrophilic dithiolane source can achieve the desired C2-functionalization. For instance, lithiation of N-protected indoles at the C2 position, followed by reaction with an appropriate electrophile, is a known method. researchgate.net The choice of the N-protecting group is crucial for directing the lithiation to the C2 position and for the subsequent reactivity. researchgate.net

Another approach involves the reaction of N-protected indoles with 2-chloro-1,3-dithiane (B1253039) in a single step to furnish 2-(1,3-dithian-2-yl)indoles. researchgate.net This method's success is also dependent on the nature of the N-protecting group, with the N,N-diethylcarbamoyl group showing utility in this transformation. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for C2-Functionalization

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the C2-functionalization of indoles. mdpi.comrsc.org These methods often involve the use of pre-functionalized indoles, such as 2-haloindoles or 2-triflates, which can then be coupled with a suitable dithiolane-containing nucleophile.

Palladium-catalyzed reactions, in particular, have been extensively studied for C2-arylation and alkylation. researchgate.netnih.gov For instance, a palladium-catalyzed enantioselective redox-relay Heck reaction of 2-indole triflates with various alkenes provides access to a range of C2-alkylated indole derivatives. nih.govnih.gov This strategy allows for the introduction of a stereocenter adjacent to the C2 position. nih.govnih.gov The choice of the N-protecting group on the indole is critical to control the regioselectivity of β-hydride elimination. nih.gov

Rhodium catalysis has also been employed for the site-selective C2-allylation of indoles using allylic acetates. rsc.org This method offers a direct way to introduce allylic groups at the C2 position.

C-H Functionalization Methodologies

Direct C-H functionalization has become an increasingly attractive strategy for indole modification, as it avoids the need for pre-functionalization. bohrium.comnih.govrsc.org While C3-H functionalization is more common, methods for selective C2-H functionalization are being developed. nih.gov

Palladium-catalyzed direct C2-arylation of free (N-H) indoles has been achieved through a norbornene-mediated C-H activation process, demonstrating high regioselectivity. researchgate.net Other transition metals are also being explored for their potential to catalyze the direct functionalization of the indole C2-H bond. rsc.orgresearchgate.net These methods often rely on the use of directing groups to achieve the desired regioselectivity. kcl.ac.uknih.gov

Multicomponent Reaction (MCR) Strategies for Indole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to synthesizing diverse molecular scaffolds. nih.govrsc.orgresearchgate.net Several MCRs have been developed for the synthesis of functionalized indoles.

One notable example is a unique MCR that allows for the modular assembly of indole-fused seven-membered heterocycles. nih.govrsc.org In this process, indole, formaldehyde, and an amino hydrochloride assemble to form an indole-fused oxadiazepine. nih.govrsc.org A subsequent addition of sodium thiosulfate (B1220275) can lead to the formation of indole-fused thiadiazepines. nih.gov While not directly yielding 2-(1,3-dithiolan-2-yl)-indole, these MCRs highlight the power of this strategy in rapidly building complex indole-based structures from simple starting materials. nih.govrsc.org Other MCRs have been reported for the synthesis of various indole-substituted heterocycles, showcasing the versatility of this approach. researchgate.netnih.govresearchgate.net

Cyclization and Rearrangement-Based Syntheses

Utilizing Precursors Bearing Indole and Dithiolane Moieties

The synthesis of 2-(1,3-dithiolan-2-yl)-indole can also be achieved through cyclization reactions of precursors that already contain both the indole and dithiolane functionalities or their precursors.

One general and powerful method for indole synthesis is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes. nih.gov This methodology could potentially be adapted to synthesize 2-(1,3-dithiolan-2-yl)-indole by starting with a 2-nitrostyrene derivative bearing a dithiolane group at the appropriate position. Another versatile approach is the palladium-catalyzed cyclization of 2-alkynylanilines in an aqueous micellar medium, which provides access to various 2-substituted indoles. mdpi.com

Furthermore, the synthesis of 2,3-disubstituted indoles can be achieved through the cyclative formation of 2,3-dizincioindoles from N-protected 2-ethynylanilines, followed by regioselective trapping with electrophiles. nih.gov This method offers a pathway to introduce a dithiolane-containing electrophile at the C2 position. Additionally, migration reactions, such as the triflic acid-mediated 1,2-migration of a substituent from the C3 to the C2 position of the indole ring, can be a useful strategy for accessing C2-substituted indoles from more readily available C3-substituted precursors. nih.gov

The synthesis of the dithiolane ring itself can be accomplished through various methods, such as the reaction of epoxides with potassium ethyl xanthogenate to form 1,3-dithiolane-2-thiones, which can serve as precursors. researchgate.net Another method involves the deprotection-disulfide formation sequence from 1,3-bis-tert-butyl thioethers. nih.gov These methods for forming the dithiolane ring can be integrated into a synthetic sequence to prepare precursors for the final cyclization or functionalization step to yield the target indole derivative. researchgate.net

Tandem Reactions and Cascade Processes

Tandem reactions, also known as domino or cascade reactions, offer an elegant and efficient approach to the synthesis of complex molecules like 2-(1,3-dithiolan-2-yl)-indole from simple precursors in a single operation. nih.goviitj.ac.in These processes are characterized by the sequential formation of multiple chemical bonds without the need to isolate intermediates, thereby enhancing atom economy, reducing waste, and simplifying purification procedures. iitj.ac.inresearchgate.net

One conceptual tandem approach for the synthesis of 2-(1,3-dithiolan-2-yl)-indole involves an initial reaction to form the indole nucleus followed by the introduction of the dithiolane moiety. For instance, a tandem hydroformylation/Fischer indole synthesis could be envisioned. nih.gov In this hypothetical sequence, an appropriately substituted olefin could first undergo hydroformylation to generate an in-situ aldehyde, which then reacts with a phenylhydrazine (B124118) derivative to construct the indole ring via the classic Fischer indole synthesis. nih.govnih.gov Subsequent reaction with 1,2-ethanedithiol (B43112) would then furnish the final 2-(1,3-dithiolan-2-yl)-indole.

Cascade reactions have been instrumental in the synthesis of various complex indole alkaloids. iitj.ac.inresearchgate.net These principles can be extrapolated to the synthesis of 2-(1,3-dithiolan-2-yl)-indole analogues. For example, a cascade process could be initiated by a dearomatizing spirocyclization of an indole-tethered ynone, followed by a series of transformations to construct the desired dithiolane-substituted indole framework. nih.gov While specific examples for the direct synthesis of 2-(1,3-dithiolan-2-yl)-indole via tandem or cascade reactions are not extensively documented, the existing literature on indole alkaloid synthesis provides a strong foundation for the development of such innovative and efficient synthetic routes. iitj.ac.inresearchgate.net

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact through the use of safer solvents, reduced energy consumption, and the development of catalytic processes. researchgate.net

The development of synthetic methods that operate in environmentally benign solvents like water or under solvent-free conditions is a cornerstone of green chemistry. researchgate.netresearchgate.net Syntheses of various indole derivatives have been successfully demonstrated in aqueous media, often utilizing surfactants like TPGS-750-M to create nanomicelles that act as nanoreactors, facilitating the reaction of lipophilic substrates in water. mdpi.com For the synthesis of 2-(1,3-dithiolan-2-yl)-indole, a potential aqueous approach could involve the palladium-catalyzed cyclization of a suitable 2-alkynylaniline precursor in a micellar system. mdpi.com

Solvent-free reactions, often conducted by heating a mixture of reactants, represent another green alternative. researchgate.net A one-pot, three-component reaction under solvent-free conditions has been reported for the synthesis of 2,3-disubstituted isoindolin-1-ones, and similar principles could be adapted for indole derivatives. researchgate.net For instance, a mixture of an appropriate indole precursor, a source for the dithiolane ring, and a catalyst could potentially be heated to afford 2-(1,3-dithiolan-2-yl)-indole directly. The use of solid-supported catalysts can further enhance the green credentials of such a process by simplifying catalyst recovery and reuse. researchgate.net

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions. rsc.org Palladium-based catalytic systems have been extensively explored for the sustainable synthesis of indole backbones. rsc.org For the synthesis of 2-(1,3-dithiolan-2-yl)-indole, a tandem Sonogashira coupling followed by a palladium-catalyzed cyclization in an aqueous micellar medium presents a viable and sustainable strategy. mdpi.com This approach would involve the coupling of an ortho-haloaniline with a terminal alkyne bearing a protected aldehyde, followed by in-situ cyclization and subsequent dithioacetalization.

Table 1: Comparison of Catalytic Systems for Sustainable Synthesis

| Catalyst System | Reaction Type | Sustainability Advantages | Potential Application for 2-(1,3-dithiolan-2-yl)-indole |

| Pd(OAc)₂ in TPGS-750-M/H₂O | Cyclization of 2-alkynylanilines | Aqueous medium, potential for catalyst recycling. | Synthesis of the indole core. |

| Iron(III) Fluoride | Thioacetalization | Solvent-free conditions, catalyst is recoverable and reusable. | Formation of the 1,3-dithiolane (B1216140) ring. |

| Vanadyl Triflate | Thioacetalization | High chemoselectivity, recyclable catalyst, mild conditions. | Formation of the 1,3-dithiolane ring. |

| [DMAP-SO₃H]Cl | Multicomponent reactions | Aqueous media, efficient. researchgate.net | Potential for one-pot synthesis of substituted indole analogues. researchgate.net |

Stereoselective and Asymmetric Synthesis of Chiral Analogues

The development of stereoselective and asymmetric methods for the synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a compound is often dependent on its stereochemistry. The synthesis of chiral analogues of 2-(1,3-dithiolan-2-yl)-indole, where a stereocenter might be present on the indole or dithiolane ring, requires sophisticated asymmetric strategies. ccspublishing.org.cnmdpi.com

Recent advances have seen the development of asymmetric syntheses for 2-substituted indoline (B122111) derivatives, which are reduced forms of indoles. ccspublishing.org.cnnih.govresearchgate.net These methods often employ chiral catalysts, such as those based on iridium or ruthenium, to achieve high enantioselectivity in the hydrogenation of 2-substituted indoles. ccspublishing.org.cn A similar strategy could be envisioned for the synthesis of chiral 2-(1,3-dithiolan-2-yl)-indoline, which could then be oxidized to the corresponding indole if desired.

Another powerful approach is the use of chiral auxiliaries. nih.gov A chiral sulfinamide auxiliary, for example, can be used to direct the stereochemical outcome of a reaction, and can be subsequently removed to yield the enantiomerically enriched product. nih.gov The application of such a strategy to the synthesis of a chiral 2-(1,3-dithiolan-2-yl)-indole analogue would involve the reaction of an indole nucleophile with an electrophile bearing a chiral auxiliary.

Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.gov Chiral thiourea-based organocatalysts have been shown to be effective in the enantioselective addition of indole to various electrophiles. nih.gov This methodology could be adapted to introduce a chiral center at the 3-position of the indole ring, which could then be further elaborated to produce a chiral analogue of 2-(1,3-dithiolan-2-yl)-indole. The development of stereoselective [3+2] cycloaddition reactions also offers a promising avenue for the synthesis of complex, densely substituted chiral pyrrolidines, a strategy that could potentially be adapted for the construction of chiral indole-containing scaffolds. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Transformations of 2 1,3 Dithiolan 2 Yl Indole

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is a privileged scaffold in organic chemistry, known for its distinct reactivity patterns. The presence of the 2-(1,3-dithiolan-2-yl) substituent influences the regioselectivity and feasibility of various reactions on the indole nucleus.

Electrophilic Aromatic Substitution Reactions

The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most reactive site, a reactivity that is approximately 10^13 times greater than that of benzene (B151609). This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate cation (the arenium ion) formed upon attack at C3. In the case of 2-(1,3-dithiolan-2-yl)-indole, the general principles of indole reactivity hold, with electrophilic substitution preferentially occurring at the C3 position.

Should the C3 position be occupied, electrophilic substitution can be directed to the C2 position. However, if both C2 and C3 are substituted, the electrophile will typically attack the benzene portion of the indole, often at the C6 position. The 2-(1,3-dithiolan-2-yl) group at the C2 position can exert electronic and steric effects that modulate this reactivity profile.

Common electrophilic substitution reactions for indoles include:

Halogenation: Introduction of halogen atoms.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

Mannich reaction: Aminomethylation, typically at the C3 position.

Vilsmeier-Haack reaction: Formylation, which occurs exclusively at the C3 position for indole at room temperature. msu.ru

The specific outcomes of these reactions on 2-(1,3-dithiolan-2-yl)-indole will depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Additions and Substitutions

While the indole ring is electron-rich and thus more prone to electrophilic attack, nucleophilic reactions can occur under specific circumstances. Nucleophilic addition to the indole nucleus is not a common transformation unless the ring is activated by electron-withdrawing groups. One strategy to induce nucleophilic attack is the formation of "indolyne" intermediates, which are highly reactive aryne derivatives of indole. These species can be generated and trapped by various nucleophiles to yield substituted indole derivatives. semanticscholar.org

N-Functionalization (at Indole Nitrogen)

The nitrogen atom of the indole ring can be functionalized through various reactions, including alkylation, acylation, and arylation. These transformations are crucial for modifying the properties of the indole scaffold and for installing protecting groups necessary for subsequent reactions.

N-Alkylation: The alkylation of the indole nitrogen can be achieved using alkyl halides, sulfates, or carbonates in the presence of a base. rsc.org The choice of base and solvent system is critical to control the regioselectivity between N-alkylation and C3-alkylation. Strong bases tend to favor N-alkylation. For instance, iridium-catalyzed N-alkylation of indolines with alcohols has been reported, followed by oxidation to the corresponding N-alkylated indoles. mdpi.com

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished using acylating agents such as acid chlorides, anhydrides, or thioesters. chemsynthesis.com N-acylation is often performed to protect the indole nitrogen during other transformations or to introduce specific functional groups. Chemoselective N-acylation of indoles using thioesters as the acyl source in the presence of cesium carbonate has been demonstrated to be an efficient method. chemsynthesis.com

N-Arylation: The formation of a carbon-nitrogen bond between the indole nitrogen and an aryl group is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the synthesis of a wide range of N-arylindoles.

The presence of the 2-(1,3-dithiolan-2-yl) group is not expected to significantly hinder these N-functionalization reactions, which primarily depend on the accessibility and nucleophilicity of the indole nitrogen.

Transformations of the 1,3-Dithiolane (B1216140) Moiety

The 1,3-dithiolane ring serves as a versatile protecting group for the formyl group at the C2 position of the indole. Its transformations are key to unmasking the carbonyl functionality and for further synthetic manipulations.

Deprotection Strategies to Carbonyl Equivalents

The conversion of the 1,3-dithiolane group back to a carbonyl group (an aldehyde in this case) is a crucial step in many synthetic sequences. A variety of methods have been developed for this deprotection, often involving oxidative or hydrolytic conditions.

| Reagent/Method | Conditions | Notes |

| Mercury(II) salts (e.g., HgCl₂, HgO) | Aqueous acetone (B3395972) or acetonitrile (B52724) | A classic but toxic method. |

| Iodine | Wet acetonitrile or other solvents | A milder and more environmentally friendly alternative. |

| N-Bromosuccinimide (NBS) | Aqueous acetone | Effective for dithiolane cleavage. |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous acetonitrile | A hypervalent iodine reagent that promotes efficient deprotection. |

| Oxone® | Aqueous acetone | A powerful and versatile oxidizing agent. |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Aqueous acetonitrile | An oxidative deprotection method. |

| Clay-supported metal nitrates | Solid-state or solvent conditions | "Clay-supported" reagents can offer advantages in terms of ease of workup. |

| Electrochemical oxidation | - | An alternative method avoiding harsh chemical reagents. |

Oxidation Reactions of Sulfur Atoms

The sulfur atoms of the 1,3-dithiolane ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized species can have altered reactivity and can be useful intermediates in their own right.

The oxidation of dithianes and dithiolanes can be achieved using a variety of oxidizing agents. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). For instance, the oxidation of N-protected 2-(1,3-dithian-2-yl)indole with m-CPBA has been reported to yield the corresponding sulfoxide (B87167). nih.gov The degree of oxidation (to the sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

| Oxidizing Agent | Expected Product(s) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone |

| Hydrogen peroxide (H₂O₂) | Sulfoxide, Sulfone (often requires a catalyst) |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide |

| Oxone® | Sulfone |

The formation of the sulfoxide introduces a new stereocenter at each sulfur atom, potentially leading to diastereomeric products. The subsequent chemistry of these oxidized species can be complex. For example, the sulfoxide of an N-protected 2-(1,3-dithian-2-yl)indole was found to be inefficient in the deprotection to the corresponding 2-acylindole under certain acidic conditions. nih.gov This highlights how oxidation of the sulfur atoms can significantly influence the reactivity of the dithiolane moiety.

Ring-Opening and Rearrangement Pathways

The dithiolane and dithiane moieties in 2-(1,3-dithiolan-2-yl)-indole and its six-membered ring analogue, 2-(1,3-dithian-2-yl)indole, are generally stable but can undergo specific ring-opening and rearrangement reactions under certain conditions. These transformations are highly dependent on the nature of substituents, particularly the protecting group on the indole nitrogen, and the reagents employed.

A significant pathway involves the fragmentation of the indole ring itself. For instance, when the indole nitrogen is protected with a phenylsulfonyl group, treatment of 2-(1,3-dithian-2-yl)-1-phenylsulfonylindole with n-butyllithium does not lead to the expected deprotonation at the dithiane ring. Instead, it initiates metallation at the C-3 position of the indole, followed by a fragmentation of the indole's β-ring to yield an acetylene (B1199291) derivative. semanticscholar.org This illustrates a competitive reaction pathway where the acidity of the indole C-3 proton and the subsequent rearrangement supersede the desired dithiane functionalization.

In contrast, the dithiolane ring itself can be cleaved to regenerate the parent carbonyl group, a reaction fundamental to its use as a protective group. A variety of reagents are effective for this deprotection, including those requiring neutral or acidic conditions. chemicalbook.com

Table 1: Reagents for Dithiolane Ring Cleavage

| Reagent | Conditions | Reference |

|---|---|---|

| CuCl₂-adsorbed silica (B1680970) gel | Varies | chemicalbook.com |

| Thionyl chloride | Varies | chemicalbook.com |

| P₂I₄ / Ac₂O | Varies | chemicalbook.com |

| Amberlyst-15 | Varies | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Acetone | chemicalbook.com |

| Thallium(III) nitrate | Methanol | chemicalbook.com |

Furthermore, complex rearrangements have been observed in related indole systems, suggesting potential pathways for elaborated derivatives of 2-(1,3-dithiolan-2-yl)-indole. Under acidic conditions, 2-aryl-3-alkyl-3H-indol-3-ols can undergo novel rearrangements to form complex bridged ring systems like 1,4,5,6-tetrahydro-2,6-methano-1-benzazocin-3(2H)-one. nih.gov Other proposed mechanisms for rearrangements in indole derivatives involve the intramolecular transfer of a group from the indole nitrogen to the C-3 position via a six-membered spiro ring intermediate. umn.edu

Reaction Mechanisms and Kinetic Studies

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial to understanding and controlling the reactivity of 2-(1,3-dithiolan-2-yl)-indole. The most significant intermediate is the C-2 lithiated anion, which acts as a potent nucleophile. The formation of this intermediate is highly contingent on the electronic properties of the N-protecting group on the indole ring. semanticscholar.org

When the indole nitrogen is protected with a p-methoxyphenylsulfonyl group, treatment with n-butyllithium successfully generates the desired anion at the dithiane center. This key lithiated intermediate has been trapped by various electrophiles, confirming its formation and synthetic utility. semanticscholar.org In contrast, using a standard phenylsulfonyl group leads to alternative intermediates arising from deprotonation at the indole C-3 position, which ultimately results in ring fragmentation. semanticscholar.org

In other synthetic routes involving functionalized indoles, indole-2,3-quinodimethane intermediates have been generated and utilized in cycloaddition reactions for the synthesis of complex alkaloids. researchgate.net The generation of tetrahedral intermediates is also a key step in the ring expansion of benzocyclobutenone oxime sulfonates, which provides a pathway to 2-substituted indoles. nih.gov These examples highlight the diverse range of reactive intermediates that can be accessed from indole precursors.

Computational Analysis of Reaction Pathways

While specific kinetic studies on 2-(1,3-dithiolan-2-yl)-indole are not extensively reported in the literature, computational analysis provides a powerful tool for investigating the mechanisms, intermediates, and transition states of related reactions. Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surfaces of complex organic transformations involving indole derivatives. beilstein-journals.orgnih.gov

For example, the mechanism of reactions involving indole derivatives has been studied using DFT methods such as PBE0/6-311+G(d,p) to elucidate detailed reaction pathways in solution. beilstein-journals.org Similarly, the mechanism and regioselectivity of cycloaddition reactions involving related heterocyclic systems have been examined using DFT calculations at the PBE0/6-311++G(2df,pd) level of theory. researchgate.net These computational studies allow for the characterization of transition state structures and the calculation of activation barriers, providing insights into reaction feasibility and selectivity. Quantum chemical calculations have also been used to understand the structure and electronic properties of substituted indoles and their interactions. nih.govresearchgate.net Such theoretical approaches are invaluable for predicting the reactivity of 2-(1,3-dithiolan-2-yl)-indole and guiding the design of new synthetic methodologies.

Role as a Versatile Synthetic Synthon and Building Block in Organic Synthesis

The indole framework is a privileged structure in medicinal chemistry and natural product synthesis, appearing in over 10,000 biologically active compounds. grantome.comresearchgate.netnih.gov The compound 2-(1,3-dithiolan-2-yl)-indole serves as a highly versatile synthetic synthon, primarily by acting as a masked equivalent of an indole-2-carboxaldehyde. The dithiolane group functions as a protecting group for the aldehyde and, more importantly, facilitates C-C bond formation at the C-2 position via an umpolung (polarity inversion) strategy.

The key to its synthetic utility lies in the generation of the C-2 lithiated anion. As demonstrated with the analogous N-(p-methoxyphenylsulfonyl)-2-(1,3-dithian-2-yl)indole, this anion reacts efficiently with a range of electrophiles to introduce diverse substituents at the indole-2-position. semanticscholar.org This methodology has been successfully applied to the synthesis of complex targets, including tetracyclic 2-acylindole analogues of the indole alkaloid dasycarpidone. semanticscholar.org The use of an N,N-diethylcarbamoyl protecting group on the indole nitrogen also enables the formation of the C-2 anion of the dithiane derivative, which subsequently reacts with electrophiles in high yields. researchgate.net

Table 2: Reactions of Lithiated N-Protected-2-(1,3-dithian-2-yl)indole with Electrophiles

| N-Protecting Group | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Methoxyphenylsulfonyl | Methyl iodide | 2-(2-Methyl-1,3-dithian-2-yl) derivative | 70% | semanticscholar.org |

| p-Methoxyphenylsulfonyl | 1-Methyl-4-piperidone | 2-(2-(4-Hydroxy-1-methylpiperidin-4-yl)-1,3-dithian-2-yl) derivative | 74% | semanticscholar.org |

This synthetic strategy provides a reliable route to 2-substituted and 2-acylindoles, which are important precursors for a vast array of biologically active molecules, including anticancer, antimicrobial, and antiviral agents. researchgate.netresearchgate.netnih.gov The ability to introduce functionality at the C-2 position makes 2-(1,3-dithiolan-2-yl)-indole and its derivatives indispensable building blocks in modern organic synthesis. chemsynthesis.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of "Indole, 2-(1,3-dithiolan-2-YL)-". Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a detailed picture of the compound's atomic connectivity and spatial arrangement emerges.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the molecule. For "Indole, 2-(1,3-dithiolan-2-YL)-", the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals for the protons of the indole (B1671886) ring and the dithiolane ring. rsc.orgresearchgate.net The aromatic protons of the indole moiety usually appear in the downfield region (around 7.0-8.5 ppm), while the protons of the dithiolane ring and the methine proton at the C2 position of the indole ring exhibit characteristic shifts in the upfield region. rsc.orgyoutube.com The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling between neighboring protons, providing valuable connectivity information. youtube.com

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in "Indole, 2-(1,3-dithiolan-2-YL)-" gives a distinct signal in the ¹³C NMR spectrum. rsc.orgresearchgate.net The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom). For instance, the carbons of the indole ring resonate at different frequencies than those of the dithiolane ring. rsc.orghmdb.ca The carbon atom at the C2 position of the indole, being attached to the dithiolane group, shows a characteristic chemical shift. rsc.orgyoutube.com

| Nucleus | Chemical Shift Range (ppm) | Typical Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.0-12.0 | br s | Indole N-H |

| ¹H | ~7.0-8.5 | d, t, m | Indole Aromatic Protons |

| ¹H | ~6.3-6.5 | s | Indole C3-H |

| ¹H | ~5.5-6.0 | s | Dithiolane C2'-H |

| ¹H | ~3.0-4.0 | m | Dithiolane -CH₂-S- |

| ¹³C | ~135-140 | Indole C7a | |

| ¹³C | ~125-130 | Indole C3a | |

| ¹³C | ~110-125 | Indole Aromatic CH | |

| ¹³C | ~100-105 | Indole C3 | |

| ¹³C | ~50-60 | Dithiolane C2' | |

| ¹³C | ~35-45 | Dithiolane -CH₂-S- |

To overcome the limitations of 1D NMR and to establish unambiguous structural assignments, researchers utilize a variety of 2D NMR experiments. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduresearchgate.net For "Indole, 2-(1,3-dithiolan-2-YL)-", a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the indole and dithiolane rings, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the signals of protons directly attached to carbon atoms. sdsu.eduresearchgate.net This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum links a specific proton to its directly bonded carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for establishing long-range connectivity between protons and carbons (typically over two or three bonds). sdsu.eduresearchgate.net For "Indole, 2-(1,3-dithiolan-2-YL)-", HMBC spectra would show correlations between the methine proton at C2' of the dithiolane ring and the carbons of the indole ring (C2 and C3), and vice versa. This information is vital for confirming the point of attachment of the dithiolane group to the indole scaffold. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of "Indole, 2-(1,3-dithiolan-2-YL)-" by analyzing its fragmentation pattern upon ionization. scirp.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "Indole, 2-(1,3-dithiolan-2-YL)-". nih.govresearchgate.net The experimentally determined monoisotopic mass can be compared to the calculated exact mass to confirm the molecular formula, C₁₁H₁₁NS₂. uni.luepa.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NS₂ |

| Calculated Monoisotopic Mass | 221.0333 Da |

| Observed [M+H]⁺ (example) | 222.0406 m/z |

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. researchgate.netnih.gov This technique provides valuable structural information by revealing characteristic fragmentation pathways. For "Indole, 2-(1,3-dithiolan-2-YL)-", common fragmentation patterns would likely involve the cleavage of the dithiolane ring and fragmentation of the indole nucleus. The fragmentation of the indole ring itself is well-documented and can serve as a reference. scirp.orgresearchgate.net The loss of the dithiolane moiety or parts of it can help to confirm its presence and attachment to the indole ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of "Indole, 2-(1,3-dithiolan-2-YL)-". beilstein-journals.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net For "Indole, 2-(1,3-dithiolan-2-YL)-", the IR spectrum would be expected to show:

An N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching vibrations from the dithiolane ring below 3000 cm⁻¹.

C=C stretching vibrations for the aromatic indole ring in the region of 1450-1600 cm⁻¹. researchgate.net

C-S stretching vibrations, which are typically weak and can be found in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. nist.govresearchgate.net The spectrum of "Indole, 2-(1,3-dithiolan-2-YL)-" would show absorption maxima (λmax) corresponding to the π → π* transitions of the indole ring. nih.govnih.gov The position and intensity of these bands can be influenced by the substitution at the C2 position. The presence of the dithiolane group may cause a slight shift in the absorption maxima compared to unsubstituted indole. researchgate.net

| Spectroscopic Technique | Characteristic Absorption | Assignment |

|---|---|---|

| IR | ~3400 cm⁻¹ | Indole N-H stretch |

| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| IR | ~2950-2850 cm⁻¹ | Aliphatic C-H stretch |

| IR | ~1600-1450 cm⁻¹ | Aromatic C=C stretch |

| UV-Vis | ~220 nm, ~270-290 nm | Indole π → π* transitions |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For Indole, 2-(1,3-dithiolan-2-YL)- , obtaining a single crystal of suitable quality is the first and often most challenging step.

Should a suitable crystal be grown, the resulting X-ray diffraction analysis would yield a wealth of structural information. The data would reveal the planar geometry of the indole ring system and the conformation of the 1,3-dithiolane (B1216140) ring. While specific crystallographic data for Indole, 2-(1,3-dithiolan-2-YL)- is not publicly available, analysis of related structures provides insight into the expected findings. For instance, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline reveals the characteristic planarity of the indole nucleus. nih.gov Similarly, studies on compounds containing dithiolane rings, such as (1,4-dithiaspiro[4.5]decan-2-yl)methanol derivatives, have been successfully characterized by X-ray diffraction, confirming their solid-state conformation. unimore.it

The crystallographic data for a related compound, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl], showcases the detailed parameters that can be obtained. nih.gov In a hypothetical analysis of Indole, 2-(1,3-dithiolan-2-YL)- , one would expect to determine the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Hypothetical X-ray Crystallographic Data for Indole, 2-(1,3-dithiolan-2-YL)-

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₁NS₂ |

| Formula Weight | 221.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.420 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallographic analysis.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of Indole, 2-(1,3-dithiolan-2-YL)- and for its isolation from synthetic reaction mixtures. The choice of technique depends on the volatility and polarity of the compound and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For Indole, 2-(1,3-dithiolan-2-YL)- , reversed-phase HPLC would likely be the method of choice, utilizing a non-polar stationary phase and a polar mobile phase.

While a specific HPLC method for this compound is not documented, methods for other indole derivatives provide a strong starting point. For example, the analysis of various indole compounds has been achieved using C18 columns with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net A UV detector would be suitable for detection, as the indole chromophore absorbs strongly in the UV region, typically around 220 nm and 280 nm.

The retention time in an HPLC analysis is a characteristic feature of a compound under a specific set of conditions and can be used for identification when compared to a reference standard. The peak area is proportional to the concentration, allowing for quantitative analysis and purity determination.

Table 2: Illustrative HPLC Parameters for the Analysis of Indole, 2-(1,3-dithiolan-2-YL)-

| Parameter | Illustrative Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

Note: These parameters are illustrative and would require optimization for the specific compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The suitability of GC for Indole, 2-(1,3-dithiolan-2-YL)- would depend on its thermal stability and volatility. Given the indole nucleus, the compound may be amenable to GC analysis.

In a typical GC experiment, the compound is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both retention time data and mass spectral data, which is highly valuable for structural elucidation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. For Indole, 2-(1,3-dithiolan-2-YL)- , TLC would be an essential tool during its synthesis and purification.

A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This results in the separation of the components.

The position of the compound on the developed plate is identified by its retardation factor (Rf) value. The spots can be visualized under UV light, as the indole ring is UV-active, or by staining with a suitable reagent. The synthesis of related 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been monitored using TLC. nih.gov

Table 3: Example TLC System for Indole, 2-(1,3-dithiolan-2-YL)-

| Parameter | Example Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (30:70) |

| Visualization | UV light (254 nm) or Potassium permanganate (B83412) stain |

| Expected Rf | ~0.4 |

Note: The mobile phase composition would be optimized to achieve an ideal Rf value.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for their balance of accuracy and computational cost. acs.org These methods are widely applied to study the properties of heterocyclic systems like indole (B1671886). acs.orgnih.govnih.govacs.org DFT calculations are instrumental in predicting geometries, electronic properties, and spectroscopic signatures of molecules. acs.orgijrar.org

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For indole and its derivatives, methods like DFT and second-order Møller-Plesset (MP2) perturbation theory are commonly used with various basis sets, such as 6-311++G(d,p) or the correlation-consistent cc-pVTZ, to achieve reliable structures. acs.orgnih.govijrar.org

For 2-(1,3-dithiolan-2-yl)-1H-indole, geometry optimization would reveal the bond lengths, bond angles, and dihedral angles of the most stable arrangement. The indole ring itself is a planar aromatic system. The dithiolane ring attached at the C2 position adopts a non-planar "envelope" or "twist" conformation. The optimization would determine the relative orientation of the dithiolane ring with respect to the indole plane, which is crucial for understanding its steric and electronic properties. The energetic stability of the molecule can be assessed through the calculation of its total electronic energy and thermodynamic parameters.

Table 1: Common Computational Methods and Basis Sets for Indole Derivatives

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, HOMO-LUMO Analysis | ijrar.org |

| DFT (B3LYP, B97-1) | N07D | Anharmonic Force Fields, IR Spectra | nih.gov |

| MP2 | aug-cc-pVTZ | High-Accuracy Geometry Optimization | acs.org |

| TD-DFT | 6-31+G(d,p) | UV-Visible Spectra Prediction | researchgate.net |

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern many chemical reactions. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.netnih.govacs.org For indole, the HOMO is a π-orbital distributed over the ring system, making it susceptible to electrophilic attack. bhu.ac.in The introduction of the 2-(1,3-dithiolan-2-yl) group, which can be considered electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO and potentially alter the HOMO-LUMO gap, thereby modulating the molecule's reactivity. aip.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For indole, the MEP shows a region of negative potential (red/yellow) around the pyrrole (B145914) nitrogen and the C3 position, indicating these are sites prone to electrophilic attack. researchgate.net Positive potential regions (blue) are typically found around the N-H hydrogen. The MEP for 2-(1,3-dithiolan-2-yl)-1H-indole would help identify the most electron-rich and electron-poor regions, offering clues about its non-covalent interaction sites.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for flexible molecules. The dithiolane substituent in 2-(1,3-dithiolan-2-yl)-1H-indole allows for rotational freedom around the single bond connecting it to the indole C2 carbon. Different rotational conformers may exist with varying energies, and computational methods can map this potential energy surface to identify stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution. researchgate.netrsc.org MD studies on indole and its derivatives have been used to understand their solvation and interaction with biological macromolecules. nih.govnih.govnih.gov For instance, simulations can estimate the local electric field experienced by the indole chromophore within a protein, which can significantly affect its spectroscopic properties. rsc.org An MD simulation of 2-(1,3-dithiolan-2-yl)-1H-indole could reveal its preferred conformations in solution and its dynamic interactions with solvent molecules.

Prediction of Spectroscopic Properties (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectra: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. aip.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical spectra can be generated. These calculated shifts, when compared to experimental data, are invaluable for structure verification. For 2-(1,3-dithiolan-2-yl)-1H-indole, calculations would predict the chemical shifts for the protons and carbons of both the indole and dithiolane rings. rsc.orghmdb.cahmdb.caresearchgate.net

IR Spectra: The calculation of harmonic vibrational frequencies using DFT is a standard procedure for predicting the infrared (IR) spectrum of a molecule. acs.orgnih.gov The predicted frequencies and their corresponding intensities help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule, such as N-H stretching, C=C aromatic stretching, and C-S stretching from the dithiolane ring. nist.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netmdpi.com The UV spectrum of indole is characterized by two main absorption bands originating from the ¹L_a and ¹L_b π→π* transitions. acs.orgthedelocalizedchemist.comaatbio.com The substitution at the C2 position with a dithiolane group would be expected to cause a shift in these absorption bands, which can be precisely predicted using TD-DFT calculations.

Table 2: Predicted Spectroscopic Data for Indole (Illustrative)

| Spectrum | Parameter | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| UV-Vis | λ_max (¹L_b) | ~287 nm | ~287 nm | acs.org |

| UV-Vis | λ_max (¹L_a) | ~266 nm | ~270 nm | acs.org |

| IR | N-H Stretch | ~3526 cm⁻¹ | ~3525 cm⁻¹ | acs.org |

| ¹H NMR | H1 (N-H) | - | ~8.1 ppm | hmdb.ca |

| ¹³C NMR | C2 | - | ~124.5 ppm | rsc.org |

Note: Calculated values are highly dependent on the level of theory and solvent model used. This table serves as an example of how computational and experimental data are compared.

Reaction Mechanism Studies and Transition State Identification

Computational methods are crucial for elucidating complex reaction mechanisms. They allow for the mapping of the entire potential energy surface of a reaction, including reactants, products, intermediates, and, most importantly, transition states. youtube.com For indole synthesis methods like the Fischer, Bartoli, or Reissert syntheses, computational studies have helped to clarify the reaction pathways and intermediates involved. chemicalbook.comyoutube.comnih.gov

For 2-(1,3-dithiolan-2-yl)-1H-indole, mechanistic studies could explore its reactivity. Indole typically undergoes electrophilic substitution at the C3 position because the resulting intermediate (a Wheland intermediate) is more stable. bhu.ac.in The presence of a bulky dithiolane group at C2 would sterically hinder attack at C3 and could also electronically influence the regioselectivity of further substitutions. By calculating the energies of possible intermediates and transition states, computational chemistry can predict the most likely products of reactions such as nitration, halogenation, or Friedel-Crafts acylation. bhu.ac.inresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a potential drug molecule (ligand) binds to a biological target, such as a protein receptor or an enzyme. ijrar.orgnih.govnih.gov

The indole scaffold is a common motif in many biologically active compounds. nih.gov If 2-(1,3-dithiolan-2-yl)-1H-indole were to be investigated for potential biological activity, molecular docking could provide initial insights into its binding mode with various protein targets. nih.govnih.gov These simulations would identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the indole N-H), π-π stacking with aromatic amino acid residues (like Phenylalanine, Tyrosine, Tryptophan), and hydrophobic interactions. mdpi.com This information provides a mechanistic hypothesis for the molecule's biological function at an atomic level, guiding further experimental studies.

Exploration of Advanced Applications in Chemical Sciences

Applications as Precursors in Complex Natural Product Synthesis

The dithiolane moiety in "Indole, 2-(1,3-dithiolan-2-YL)-" serves as a masked carbonyl group, a synthetic strategy that has proven instrumental in the total synthesis of intricate natural products, particularly indole (B1671886) alkaloids. This protecting group strategy allows for the manipulation of other parts of the molecule without unintended reactions at the future carbonyl site.

The utility of 2-(1,3-dithian-2-yl)indoles, a closely related analogue, has been demonstrated in the synthesis of the Aspidosperma alkaloid aspidospermidine. nih.govfigshare.comcapes.gov.br A key strategy involves a three-step sequence to construct the pyridocarbazole framework, a core structure in many Aspidosperma alkaloids. nih.govfigshare.comcapes.gov.br This synthesis commences with a tandem conjugate addition-alkylation reaction involving the indolyldithiane. nih.govfigshare.com Subsequent treatment with DIBALH leads to a naphthyridoindole, which then isomerizes to the desired pyridocarbazole. nih.govfigshare.com The final steps involve the closure of the fifth ring and reduction of the dithiane group to complete the synthesis of aspidospermidine. nih.govfigshare.com While this specific example uses the dithiane analogue, the principle of using a masked carbonyl at the indole-2-position is directly applicable to "Indole, 2-(1,3-dithiolan-2-YL)-".

The synthesis of aspidospermidine is a significant area of research, with over 50 total syntheses reported, highlighting the importance of developing novel synthetic methodologies to access this family of alkaloids. nih.gov Many of these syntheses focus on constructing the characteristic pentacyclic ABCDE ring framework with its four contiguous stereocenters. nih.gov

| Alkaloid Target | Key Synthetic Strategy Involving Indole-2-dithioacetal | Reference |

| Aspidospermidine | Construction of the pyridocarbazole framework via a three-step sequence utilizing a 2-(1,3-dithian-2-yl)indole. | nih.govfigshare.com |

The indole nucleus is a fundamental structural component in a vast number of biologically active natural products and synthetic compounds. openmedicinalchemistryjournal.comresearchgate.net Consequently, the development of synthetic methods for indole derivatives is of great interest in medicinal chemistry. openmedicinalchemistryjournal.com "Indole, 2-(1,3-dithiolan-2-YL)-" can serve as a versatile intermediate for the synthesis of various substituted indoles and fused heterocyclic systems. For instance, the dithiolane group can be deprotected to reveal an aldehyde, which can then participate in a variety of reactions, such as the Fischer indole synthesis, to generate more complex indole-containing structures. researchgate.net Furthermore, the indole ring itself can undergo various substitution reactions, allowing for the introduction of diverse functional groups and the construction of novel heterocyclic systems with potential biological activity. researchgate.net

The development of new synthetic routes towards structurally complex indole alkaloids and other heterocyclic compounds remains an active area of research. nih.gov These efforts often lead to the discovery of novel reaction methodologies and catalysts. encyclopedia.pub

Roles in Catalysis and Organocatalysis

While direct applications of "Indole, 2-(1,3-dithiolan-2-YL)-" in catalysis are not extensively documented, its structural motifs are relevant to the field of organocatalysis. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. cam.ac.uk Chiral phosphoramides, for example, have been used to catalyze the asymmetric reaction of indol-2-yl carbinols with enamides, leading to the synthesis of chiral 2-indole-substituted 1,1-diarylalkane derivatives. rsc.orgnih.gov This demonstrates the potential of the indole-2-yl scaffold in asymmetric synthesis.

Furthermore, the development of synergistic catalytic systems, where two or more catalysts work in concert, is a growing area of interest. mdpi.com Indole derivatives can participate in such systems. For instance, chiral phosphoric acids have been used in combination with other catalysts in enantioselective cycloaddition reactions involving indolyl alcohols. nih.gov The unique electronic properties of the indole ring can be harnessed to influence the reactivity and selectivity of these catalytic transformations.

Potential in Materials Science and Polymer Chemistry (e.g., functional monomers, organic semiconductors)

The field of organic electronics is continuously seeking new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ktu.edu Organic semiconductors, which are typically π-conjugated molecules or polymers, are the core components of these devices. ktu.edu The indole moiety, with its aromatic and electron-rich nature, is a promising building block for such materials.

While specific studies on "Indole, 2-(1,3-dithiolan-2-YL)-" in materials science are limited, related structures have shown potential. For example, indigo-based organic semiconductors have been synthesized and shown to exhibit ambipolar charge transport with good air stability. researchgate.net The incorporation of sulfur-containing heterocycles, such as the dithiolane ring, can also influence the electronic properties and solid-state packing of organic semiconductors. researchgate.net

The dithiolane group in "Indole, 2-(1,3-dithiolan-2-YL)-" could also be utilized in polymer chemistry. Dithiolane-containing monomers have been developed for photopolymerization and additive manufacturing. rsc.orgresearchgate.net These monomers can form covalent adaptable networks that are recyclable, highlighting the potential for developing sustainable polymer materials. rsc.orgresearchgate.net The indole unit could be incorporated into such polymers to introduce specific optical or electronic functionalities. mdpi.com

| Potential Application Area | Relevant Structural Feature/Property | Example from Related Compounds |

| Organic Semiconductors | π-conjugated indole core, potential for tuning electronic properties with the dithiolane group. | Indigo-based semiconductors with ambipolar charge transport. researchgate.net |

| Functional Monomers | Polymerizable dithiolane group, functional indole moiety. | Dithiolane monomers for recyclable photopolymers. rsc.orgresearchgate.net |

Development of Molecular Probes and Chemical Tools

The development of molecular probes and chemical tools is crucial for studying biological processes. The dithiolane group can be a key feature in the design of such tools. For instance, 1,3-dithiolane (B1216140) derivatives have been developed as fluorescent probes for the detection of specific ions, such as mercury(II). researchgate.net The interaction of the dithiolane with the target ion leads to a change in the fluorescence properties of the molecule, allowing for its detection.

The indole scaffold is also a common feature in fluorescent molecules. By combining the indole and dithiolane moieties, it may be possible to design novel probes with tailored properties. For example, the indole could act as a fluorophore, while the dithiolane serves as the recognition site for a specific analyte. The synthesis of oligomers containing pyrrolidine-fused 1,3-dithiolane units has been explored for their potential as mercury(II) indicators. nih.gov This approach demonstrates the versatility of the dithiolane heterocycle in the design of chemical sensors.

Mechanistic Aspects of Biological Interactions

Molecular Target Identification and Validation (In Vitro Studies)

The identification of molecular targets is a critical first step in elucidating the mechanism of action of a compound. For indole (B1671886) derivatives, a wide array of targets has been identified through in vitro studies, ranging from enzymes to receptors involved in various disease pathologies. researchgate.netnih.gov

For instance, certain indole derivatives have been found to target enzymes crucial for the survival of pathogens. One such target is Indoleamine 2,3-dioxygenase (IDO1) , an enzyme involved in tryptophan metabolism that has implications in cancer and neurodegenerative disorders. nih.gov Another significant target, particularly in the context of tuberculosis treatment, is the MmpL3 transporter protein , which is essential for the assembly of the mycobacterial cell wall. nih.gov Indoleamides have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis by targeting MmpL3. nih.gov

In the realm of antibacterial research, DNA gyrase and topoisomerase IV have been identified as targets for indole-containing compounds. nih.gov For example, a derivative, 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea, was found to inhibit the supercoiling activity of S. aureus DNA gyrase. nih.gov

Furthermore, computational methods like molecular docking are often employed to predict and validate potential targets. A study on indolizine (B1195054) derivatives, which share structural similarities with indoles, used this approach to identify β-ketoacyl acyl carrier protein synthase I (KasA) and pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (BioA) as putative targets in Mycobacterium tuberculosis. nih.gov

Table 1: Identified Molecular Targets of Various Indole Derivatives

| Derivative Class | Identified Target | Organism/Disease Context |

|---|---|---|

| Indoleamides | MmpL3 Transporter | Mycobacterium tuberculosis |

| Indole-based Thiosemicarbazones | Malate Synthase (GlcB) | Mycobacterium tuberculosis |

| 2-(1H-indol-3-yl) ethylthiourea | DNA Gyrase, Topoisomerase IV | S. aureus |

| Indolylquinazolinones | Long RSH proteins (RelMtb, RelSeq) | Mycobacterium tuberculosis, Streptococcus equisimilis nih.gov |

Enzyme Inhibition and Activation Mechanisms

Once a target enzyme is identified, the next step is to characterize the nature of the interaction. Indole derivatives have been shown to act as inhibitors of various enzymes through different mechanisms. researchgate.net

Kinetic studies are essential to understand how a compound affects an enzyme's catalytic activity. For Indoleamine 2,3-dioxygenase (IDO) , it has been noted for decades that the enzyme exhibits substrate inhibition at high concentrations of its natural substrate, L-tryptophan. nih.gov Detailed kinetic analysis revealed a sequential, ordered binding mechanism where at low tryptophan concentrations, oxygen binds first, while at higher concentrations, tryptophan binds first. nih.gov This reversal in binding order is proposed to be the cause of the observed inhibition. nih.gov

Studies on both human IDO1 and its isoform IDO2 have shown they possess different kinetic parameters, with IDO2 having a much higher Km for L-tryptophan than IDO1. nih.gov This difference in substrate affinity allows for the development of selective inhibitors. For example, the inhibitor Amg-1 was identified through high-throughput screening and demonstrated different inhibition profiles against IDO1 and IDO2. nih.gov

Understanding the structural basis of enzyme interaction provides a detailed picture of how a compound exerts its effect and can guide the design of more potent and selective molecules. While co-crystallography data for Indole, 2-(1,3-dithiolan-2-YL)- is not available, studies on other indole derivatives have been informative.

For example, the binding of the inhibitor NITD-349 to the MmpL3 protein has been studied. It binds deep within the transmembrane domain, causing conformational changes that block the protein's function. nih.gov The indole nitrogen of NITD-349 plays a crucial role by interacting with the amino acid residue Asp645, thereby disrupting the proton relay pathway. nih.gov

Molecular modeling and docking studies also provide structural insights. Docking of the inhibitor Amg-1 into the known crystal structure of IDO1 and a homology model of IDO2 has helped to rationalize the observed differences in their inhibition profiles. nih.gov Similarly, analysis of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors showed that a halogenated benzene (B151609) ring on the indole core could effectively bind with viral DNA through π–π stacking interactions, contributing to the inhibitory activity. nih.gov

Receptor Binding and Ligand-Receptor Dynamics

Indole derivatives are known to bind to a variety of receptors, influencing their function. researchgate.net The indole nucleus is a key feature in many ligands for the Benzodiazepine Receptor (BzR) and the associated 18-kDa translocator protein (TSPO) . mdpi.com

Initial studies on N-(indol-3-ylglyoxylyl)amino acid derivatives revealed their affinity for the BzR. mdpi.com Subsequent research on related series, such as N-(indol-3-ylglyoxylyl)-β-arylethylamines, helped to establish structure-affinity relationships. mdpi.com It was hypothesized that these indole derivatives could adopt two different conformations within the receptor's binding cavity, depending on the substituent at the 5-position of the indole ring. mdpi.com This led to the classification of 5-chloro/nitro indoles and 5-hydrogen indoles as distinct families of BzR ligands with unique interaction patterns. mdpi.com

In another example, a series of indolin-2-one derivatives were synthesized and evaluated for their binding to dopamine (B1211576) receptor subtypes. nih.gov One compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated high affinity and selectivity for the dopamine D4 receptor , with a Ki value of 0.5 nM, marking it as a potent and selective ligand. nih.gov

Table 2: Receptor Binding Affinities of Selected Indole Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) |

|---|---|---|